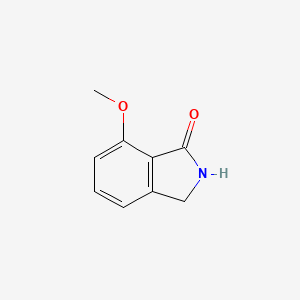
7-Methoxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyisoindolin-1-one is an organic compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are found in various natural products. The compound has a molecular formula of C9H9NO2 and is characterized by a methoxy group attached to the seventh position of the isoindolinone ring. This structural feature imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at 0°C. The lithiated intermediate is then treated with various electrophiles to yield the desired isoindolinone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methoxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel synthetic methodologies.
Biology: It exhibits various biological activities, such as antioxidant and anti-inflammatory properties. These activities make it a valuable compound for studying cellular processes and disease mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and neuroprotective agents. Its ability to inhibit specific enzymes and pathways is of significant interest in drug discovery.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. .
Mechanism of Action
The mechanism of action of 7-Methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which is involved in tumor-associated macrophage-mediated gastric carcinoma. The inhibition of PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the activation of the AKT/mTOR pathway, promoting an immunosuppressive phenotype .
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without the methoxy group.
3-Benzyl-3-methoxyisoindolin-1-one: A derivative with a benzyl group at the third position.
N-isoindoline-1,3-dione: A related compound with carbonyl groups at positions 1 and 3.
Uniqueness: 7-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group at the seventh position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoindolinone derivatives and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
7-methoxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBWQWNBLZBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-18-1 |
Source


|
| Record name | 7-methoxy-2,3-dihydroisoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)
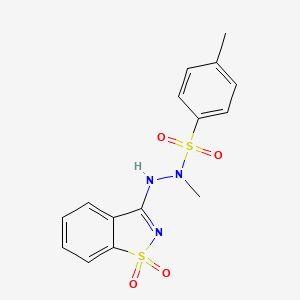
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
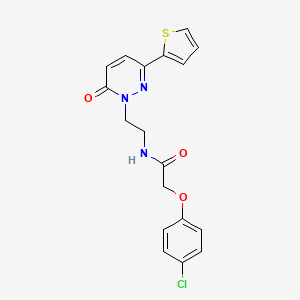
![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B2828778.png)
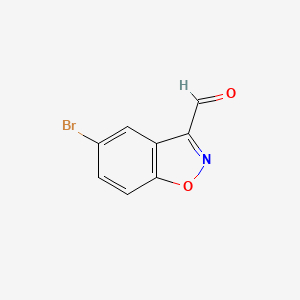
![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)
![4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2828783.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2828786.png)
![(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2828788.png)

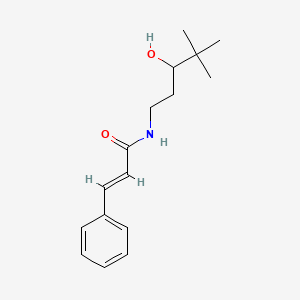
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2828792.png)
